molecular formula C24H18FNO4 B4008319 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate

2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate

Cat. No.: B4008319
M. Wt: 403.4 g/mol
InChI Key: QOUJYOJZBOKUNZ-UHFFFAOYSA-N
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Description

2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate is a useful research compound. Its molecular formula is C24H18FNO4 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.12198622 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Compounds structurally related to the one you're interested in have been synthesized and evaluated for their antiviral properties. For instance, derivatives of 1-aryl-3-{3,5-dioxo-4-azatetracyclo[5.3.2.0 2,6 .0 8,10 ]dodec-11-en-4-yl}ureas showed pronounced antiviral activity against the smallpox vaccine virus. Among these, specific urea derivatives exhibited maximum levels of activity, indicating the potential of such structures in developing antiviral agents (Selivanov et al., 2017).

Photophysical Properties

Research into Y-shaped fluorophores with an imidazole core containing crown ether moieties has demonstrated that these compounds exhibit significant photophysical properties. They showed emission maxima in the 412–677 nm range and exhibited excellent photostability across various solvents. This suggests applications in the development of fluorescent probes and materials for optical devices (Doğru, Ozturk Urut, & Bayramin, 2015).

Antitumor Properties

Fluorinated 2-(4-aminophenyl)benzothiazoles have been studied for their potent cytotoxic effects in vitro against certain cancer cell lines. These compounds have shown activity at nanomolar concentrations, highlighting their potential in cancer research for the development of new therapeutic agents (Hutchinson et al., 2001).

Chemiluminescence

The synthesis of bicyclic dioxetanes tethering a fluororescer through an ω-carbamoyl-substituted linker has been explored for high-performance chemiluminescence in aqueous systems. These compounds undergo base-induced decomposition, effectively emitting light due to intramolecular energy transfer, suggesting applications in analytical chemistry and biological imaging (Watanabe et al., 2012).

Properties

IUPAC Name

[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO4/c25-17-6-2-1-5-14(17)24(29)30-19-8-4-3-7-18(19)26-22(27)20-12-9-10-13(16-11-15(12)16)21(20)23(26)28/h1-10,12-13,15-16,20-21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUJYOJZBOKUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC=C5OC(=O)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate
Reactant of Route 3
Reactant of Route 3
2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate
Reactant of Route 4
Reactant of Route 4
2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate
Reactant of Route 5
Reactant of Route 5
2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate
Reactant of Route 6
Reactant of Route 6
2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)phenyl 2-fluorobenzoate

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